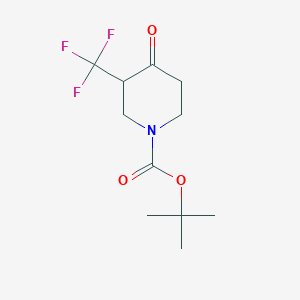

1-Boc-3-trifluoromethyl-piperidin-4-one

説明

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units in pharmaceuticals. nih.govencyclopedia.pub Its prevalence is a testament to its versatility and favorable properties, making it a "privileged scaffold" in drug design. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubresearchgate.net

The significance of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The saturated, sp³-hybridized nature of the piperidine ring allows it to adopt various conformations, such as the stable chair form. This three-dimensional character can be exploited to orient substituents in precise spatial arrangements, which is crucial for optimizing interactions with biological targets. acs.org Furthermore, the basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of salts, which can improve a drug candidate's bioavailability. thieme-connect.com

Enhancement of Biological Activity and Selectivity: The rigid, yet conformationally flexible, piperidine ring serves as an excellent framework for positioning pharmacophoric elements. Introducing chiral centers into the piperidine scaffold can lead to enhanced biological activity and selectivity for specific receptor subtypes or enzyme isoforms. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The incorporation of a piperidine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net Its presence can improve metabolic stability and permeability across biological membranes.

The widespread application of this scaffold in numerous FDA-approved drugs underscores its importance and continued relevance in the development of new chemical entities. researchgate.net

Role of Trifluoromethyl (-CF₃) Group in Modulating Physicochemical and Biological Properties of Pharmaceutical Candidates

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF₃) group, is a well-established strategy in modern medicinal chemistry to enhance the properties of drug candidates. nih.govhovione.com The -CF₃ group is often used as a bioisostere for a methyl or chloro group, but it imparts a unique combination of electronic and steric properties. mdpi.comwikipedia.org

Key effects of the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This makes the -CF₃ group exceptionally resistant to metabolic oxidation, a common pathway for drug degradation. By replacing a metabolically vulnerable methyl group with a -CF₃ group, chemists can significantly increase a drug's half-life and metabolic stability. mdpi.comwechemglobal.com

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross lipid-rich biological membranes, such as the blood-brain barrier. mdpi.com This modulation of lipophilicity is a critical tool for optimizing a drug's absorption and distribution. wechemglobal.com

Binding Affinity and Potency: Due to its strong electron-withdrawing nature, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups, influencing ionization states and interactions with biological targets. wikipedia.org Its presence can lead to stronger binding to enzymes or receptors, thereby increasing the potency of the drug candidate. mdpi.comwechemglobal.com

Conformational Control: The steric bulk of the -CF₃ group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more effectively into a target's binding site. hovione.com

Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), highlighting the successful application of this functional group in approved medicines. wikipedia.org

Overview of 1-Boc-3-trifluoromethyl-piperidin-4-one as a Key Synthetic Building Block

This compound is a specialized chemical intermediate that combines the structural features of the piperidine scaffold with the property-enhancing effects of the trifluoromethyl group. Its structure is primed for further chemical elaboration, making it a valuable building block in diversity-oriented synthesis for creating libraries of novel compounds. mdpi.com

The key features that define its utility are:

A Protected Piperidine Nitrogen: The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, revealing the secondary amine for subsequent reactions.

A Reactive Ketone: The ketone at the 4-position is a versatile functional handle. It can undergo a variety of chemical transformations, including reduction to an alcohol, reductive amination to introduce new amine substituents, or reactions with organometallic reagents to form tertiary alcohols.

An Asymmetric Center: The carbon at the 3-position, bearing the trifluoromethyl group, is a stereocenter. This allows for the synthesis of chiral molecules, which is often critical for achieving selective biological activity.

The Trifluoromethyl Group: As discussed, the -CF₃ group is strategically positioned to influence the properties of any larger molecule synthesized from this block.

Due to this combination of features, this compound is used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com It provides a reliable and efficient route to introduce the trifluoromethylated piperidine core into a target structure, saving synthetic steps and facilitating the exploration of new chemical space.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1159983-77-3 | fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₆F₃NO₃ | |

| Molecular Weight | 267.25 g/mol | fluorochem.co.uk |

| IUPAC Name | tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | fluorochem.co.uk |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F | fluorochem.co.uk |

| InChI Key | OAKIKPITPDYEAD-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIKPITPDYEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610366 | |

| Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-77-3 | |

| Record name | tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 3 Trifluoromethyl Piperidin 4 One

Established Synthetic Routes

Established synthetic strategies for related structures provide a framework for the preparation of 1-Boc-3-trifluoromethyl-piperidin-4-one. These routes primarily involve the formation of the trifluoromethyl group on a pre-existing piperidine (B6355638) ring and the protection of the ring's nitrogen atom.

One established method for introducing a trifluoromethyl group is the conversion of a carboxylic acid functional group using sulfur tetrafluoride (SF₄). This powerful fluorinating agent can transform a carboxyl group (-COOH) into a trifluoromethyl group (-CF₃). An early example of this transformation on a piperidine ring was the synthesis of 2-(trifluoromethyl)piperidine (B127925) from the sodium salt of pipecolic acid (piperidine-2-carboxylic acid) using SF₄. mdpi.com

For the synthesis of the target compound, this compound, the logical starting material for an SF₄-mediated trifluoromethylation would be a piperidine-3-carboxylic acid derivative, specifically 1-Boc-4-oxo-piperidine-3-carboxylic acid. Piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid) are known to be valuable starting materials and building blocks for the preparation of various heterocyclic systems. nih.gov

The nitrogen atom of the piperidine ring is typically protected to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. chemicalbook.com It is generally introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Therefore, the synthesis would likely commence with a Boc-protected piperidine carboxylic acid.

| Starting Material Precursor | Rationale |

| 1-Boc-4-oxo-piperidine-3-carboxylic acid | The carboxylic acid at the 3-position is the direct precursor to the 3-trifluoromethyl group via SF₄ fluorination. The ketone at the 4-position and the Boc group at the 1-position are present in the final target molecule. |

| Piperidine-3-carboxylic acid | Can be converted to the above starting material through N-protection with a Boc group and oxidation to introduce the 4-oxo group. nih.gov |

The reaction conditions for the trifluoromethylation of piperidine carboxylic acids with SF₄ are typically harsh. Based on analogous syntheses, the reaction is often carried out at elevated temperatures in the presence of hydrogen fluoride (B91410) (HF). mdpi.com In the synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid, the reaction was conducted at 120 °C. mdpi.com However, this particular reaction resulted in a very low yield of only 9.6%, highlighting that the conditions require significant optimization to be synthetically useful for different substrates. mdpi.com Key parameters for optimization include temperature, reaction time, and the ratio of SF₄ to the substrate.

| Parameter | Condition | Source |

| Reagent | Sulfur Tetrafluoride (SF₄) | mdpi.com |

| Co-reagent/Solvent | Hydrogen Fluoride (HF) | mdpi.com |

| Temperature | 120 °C | mdpi.com |

| Reported Yield | 9.6% (for 2-(trifluoromethyl)piperidine) | mdpi.com |

Following the trifluoromethylation reaction, a careful workup and purification procedure is necessary to isolate the desired product from the harsh reaction mixture and any byproducts. Standard laboratory protocols for post-reaction processing would be employed. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. The combined organic layers are then washed, dried over a drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly using techniques such as column chromatography on silica (B1680970) gel or distillation to obtain the pure this compound.

A crucial strategic consideration in the synthesis of piperidine derivatives is the protection of the ring nitrogen atom. Performing the Boc protection step before attempting the trifluoromethylation is a common approach. The tert-butoxycarbonyl (Boc) group is advantageous as it enhances the stability of the molecule during subsequent reactions and prevents the amine from participating in unwanted side reactions. smolecule.com This protecting group can be selectively removed later in the synthetic sequence under acidic conditions. This strategy allows for controlled and selective chemical transformations on other parts of the piperidine ring. smolecule.com

Boc-protected piperidones are versatile and important pharmaceutical intermediates. chemicalbook.com The synthesis of 1-Boc-4-piperidone, a key precursor, is well-established. chemicalbook.comsmolecule.com The most common and efficient method involves the reaction of 4-piperidone (B1582916) or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comsmolecule.com This reaction is carried out in the presence of a base to neutralize the acid formed during the reaction. smolecule.com

Different conditions have been reported for this transformation. One procedure uses 4-piperidone hydrate (B1144303) hydrochloride with sodium hydroxide (B78521) as the base in a mixture of water and tetrahydrofuran (B95107) (THF), which proceeds over 16 hours at ambient temperature to give a quantitative yield. chemicalbook.com An alternative industrial-scale method employs 4-piperidone hydrochloride with Boc₂O and triethylamine (B128534) as the base in methanol (B129727). smolecule.com The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate this reaction. smolecule.com Similarly, N-Boc-3-piperidone can be synthesized, for instance, from 3-hydroxypyridine (B118123) via reduction, Boc protection of the resulting N-benzyl-3-hydroxypiperidine, and subsequent oxidation. google.comgoogle.com

| Starting Material | Reagents | Base | Solvent | Conditions | Yield | Source |

| 4-Piperidone hydrate hydrochloride | Di-tert-butyl dicarbonate | Sodium hydroxide | THF/H₂O | Ambient temp, 16h | Quantitative | chemicalbook.com |

| 4-Piperidone hydrochloride | Di-tert-butyl dicarbonate | Triethylamine | Methanol | Ambient temp, 20h | Quantitative | smolecule.com |

| 3-Hydroxypiperidine | Di-tert-butyl dicarbonate | Sodium Carbonate | 50% Ethanol | Room temp, 2h | 94% (for 1-Boc-3-hydroxypiperidine) | google.com |

Boc Protection Preceding Trifluoromethylation

Synthesis of Boc-protected Piperidone Intermediates

Utilization of tert-butyl dicarbonate (Boc₂O) under basic conditions

A key step in many synthetic routes towards this compound is the protection of the nitrogen atom of the piperidine ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its straightforward removal under acidic conditions. wikipedia.org

The introduction of the Boc group is typically achieved by reacting the piperidine precursor, such as 3-piperidone or 4-piperidone hydrochloride, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.comgoogle.com Common bases used for this transformation include triethylamine or sodium carbonate, and the reaction is often carried out in solvents like methanol or dichloromethane. chemicalbook.comgoogle.com For instance, 1-Boc-4-piperidone can be synthesized in quantitative yield by treating 4-piperidone monohydrate hydrochloride with Boc₂O and triethylamine in methanol. chemicalbook.com

The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) intermediate which then collapses to yield the N-Boc protected piperidone and byproducts.

Table 1: Reaction Conditions for Boc Protection of Piperidones

| Starting Material | Base | Solvent | Reaction Time | Yield | Reference |

| 4-Piperidone monohydrate hydrochloride | Triethylamine, DMAP | Methanol | 20 h | Quantitative | chemicalbook.com |

| 4-Piperidyl urea | Triethylamine | Water | 8-10 h | - | google.com |

| 3-Hydroxy piperidine | Sodium carbonate | 50% Ethanol | 2 h | 94% | google.com |

Subsequent Trifluoromethylation Strategies

Following the protection of the piperidine nitrogen, the next crucial step is the introduction of the trifluoromethyl (-CF₃) group at the 3-position. A common method for this transformation is the treatment of the Boc-protected piperidone with a trifluoromethylating agent. One such reagent is sulfur tetrafluoride (SF₄), which can be used under controlled conditions to achieve trifluoromethylation.

The trifluoromethylation of ketones can be a challenging transformation, and various reagents and methods have been developed to facilitate this process. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation approaches. cas.cn The choice of strategy often depends on the specific substrate and desired outcome.

Direct Synthesis from Commercially Available Piperidine Derivatives

An alternative and potentially more efficient route to this compound involves the direct synthesis from readily available piperidine derivatives. This approach aims to minimize the number of synthetic steps. One reported method involves the trifluoromethylation of a piperidine derivative like 4-piperidine carboxylic acid using sulfur tetrafluoride (SF₄) in the presence of anhydrous hydrofluoric acid. The reaction is typically carried out in a stainless steel autoclave at elevated temperatures. Following the reaction, a Boc group can be introduced to protect the nitrogen atom. This direct approach can offer substantial yields, sometimes exceeding 70%.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of complex molecules like trifluoromethylated piperidines. These include enantioselective approaches that allow for the preparation of specific stereoisomers, which is often crucial for biological activity.

Enantioselective Synthesis of Trifluoromethylated Piperidine Derivatives

The development of enantioselective methods for the synthesis of trifluoromethylated piperidines is a significant area of research. rsc.org Chiral piperidines are important structural motifs in many pharmaceuticals, and the introduction of a trifluoromethyl group can significantly enhance their pharmacological properties. mdpi.com Strategies to achieve enantioselectivity include the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials. mdpi.comresearchgate.net

Asymmetric Catalysis in Fluorination Reactions

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated compounds. cas.cn This approach utilizes a chiral catalyst to control the stereochemical outcome of the fluorination reaction, leading to the preferential formation of one enantiomer over the other. Both transition-metal catalysis and organocatalysis have been successfully employed in asymmetric fluorination reactions. cas.cn

Organocatalysis, the use of small organic molecules as catalysts, has become a prominent strategy in asymmetric synthesis. Modified cinchona alkaloids and chiral primary amines are among the most successful classes of organocatalysts for a variety of transformations, including fluorination reactions. researchgate.netscilit.comrsc.org

Cinchona alkaloids, natural products readily available at low cost, can be chemically modified to create a diverse range of catalysts. rsc.org These catalysts have been successfully applied in asymmetric halogenation reactions. scilit.com For example, cinchona alkaloid derivatives have been used as phase-transfer catalysts in various asymmetric syntheses, demonstrating their versatility and effectiveness. rsc.org Specifically, bifunctional cinchona alkaloid-based ureas and thioureas have emerged as robust and tunable organocatalysts for a range of enantioselective transformations. rsc.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high levels of stereocontrol.

Metal-catalyzed enantioselective C–H amination

The direct functionalization of C–H bonds represents a highly efficient strategy for the synthesis of complex molecules. In the context of piperidine derivatives, metal-catalyzed enantioselective C–H amination has emerged as a powerful tool for the introduction of nitrogen-containing functionalities. While direct application to this compound is not extensively documented, related copper-catalyzed reactions provide a strong precedent for its potential. For instance, enantioselective copper-catalyzed cyclizative aminoborylation has been successfully employed to form cis-2-aryl-3-substituted piperidines with high yields and excellent enantioselectivity. nih.gov This methodology, which involves the intramolecular amination of an alkene, demonstrates the feasibility of creating chiral piperidine rings through metal-catalyzed processes.

Furthermore, the copper-catalyzed regioselective hydroamination of 1-trifluoromethylalkenes has been shown to produce α-trifluoromethylamines with excellent regioselectivity. datapdf.com By employing a suitable chiral bisphosphine ligand, this reaction can be rendered enantioselective, yielding optically active α-trifluoromethylamines. datapdf.com This suggests that a strategy involving the C–H amination of a precursor containing a trifluoromethyl group could be a viable route to enantioenriched trifluoromethyl-substituted piperidines. The challenge lies in achieving regioselective C-H activation at the C3 position of the piperidinone ring.

Strategies for Chiral Resolution and Enantiopurity Enhancement

Given that many synthetic routes to substituted piperidines yield racemic mixtures, methods for chiral resolution and enantiopurity enhancement are crucial. Kinetic resolution, a process in which one enantiomer of a racemate reacts faster than the other, is a widely used technique. For N-Boc-piperidine derivatives, kinetic resolution using a chiral base system, such as n-BuLi/sparteine, has proven effective for achieving high enantiomeric ratios. rsc.org This method relies on the asymmetric deprotonation at a carbon alpha to the nitrogen, followed by trapping with an electrophile to generate a new stereocenter. rsc.org

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are more advanced strategies that can theoretically convert a racemate entirely into a single enantiomer. In the context of N-Boc-piperidines, dynamic thermodynamic resolutions of 2-lithiated piperidines have been achieved using chiral ligands that coordinate to the lithium, allowing for the equilibration of the carbanion and preferential formation of one stereoisomer. nih.gov Additionally, biocatalysis offers a powerful method for chiral resolution. For example, the reduction of N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine has been accomplished with high chiral selectivity using a ketoreductase enzyme. researchgate.net This enzymatic approach could potentially be adapted for the resolution of racemic this compound or its precursors.

| Resolution Strategy | Description | Application to Piperidines | Potential for this compound |

| Kinetic Resolution | One enantiomer of a racemate reacts at a different rate than the other. | Successful for N-Boc-spirocyclic 2-arylpiperidines using chiral bases. rsc.org | Applicable for resolving a racemic mixture of the target compound or a key intermediate. |

| Dynamic Resolution | A reversible racemization process is coupled with a kinetic resolution. | Dynamic thermodynamic resolution of 2-lithio-N-Boc-piperidine has been reported. nih.gov | Could potentially provide a high yield of a single enantiomer. |

| Biocatalytic Resolution | Enzymes are used to selectively transform one enantiomer. | Ketoreductases have been used for the enantioselective reduction of N-Boc-piperidin-3-one. researchgate.net | An engineered enzyme could potentially resolve the target compound or a precursor. |

Alternative Trifluoromethylation Reagents and Their Application

The introduction of the trifluoromethyl (CF₃) group is a pivotal step in the synthesis of the target compound. A variety of reagents have been developed for this purpose, each with its own advantages and specific applications.

(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. nih.goved.ac.uk Its reaction with carbonyl compounds, such as ketones, is typically initiated by a catalytic amount of a fluoride source, like tetrabutylammonium (B224687) fluoride (TBAF). nih.goved.ac.uk The reaction proceeds via the transfer of a trifluoromethyl anion to the electrophilic carbonyl carbon. nih.gov The kinetics and mechanism of this reaction are complex, often involving an anionic chain reaction where the product alkoxide can act as a chain carrier. ed.ac.uk

| Reagent | Type | Mechanism | Common Substrates |

| TMSCF₃ (Ruppert-Prakash) | Nucleophilic | Fluoride-initiated transfer of CF₃⁻ | Aldehydes, Ketones nih.goved.ac.uk |

| Umemoto's Reagent | Electrophilic | Transfer of CF₃⁺ equivalent | Arenes, Alkenes, Ketoesters rsc.org |

Trifluoromethyl iodide (CF₃I) serves as a source of the trifluoromethyl radical (•CF₃). beijingyuji.comchemicalbook.com This radical can be generated through various methods, including photolysis or the use of a redox initiator system. beijingyuji.comchemicalbook.com Radical trifluoromethylation is a powerful method for the direct introduction of a CF₃ group into organic molecules, particularly aromatic and heteroaromatic compounds. beijingyuji.com The application of CF₃I in the synthesis of trifluoromethylated piperidines would likely involve a radical addition to a suitable precursor, such as an enamine or enone derivative of the piperidine ring.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA), also known as Chen's reagent, is another versatile reagent for trifluoromethylation. kdpublications.inresearchgate.net It can act as a source of difluorocarbene, which can then be further transformed, or it can be used for the copper-mediated trifluoromethylation of aryl and alkyl halides. kdpublications.inresearchgate.net The reactivity of MFSDA is comparable to other difluorocarbene precursors and it has been used in a variety of organic transformations. researchgate.net

| Reagent | CF₃ Source | Generation Method | Key Applications |

| CF₃I | Radical (•CF₃) | Photolysis, Redox initiation beijingyuji.comchemicalbook.com | Trifluoromethylation of (hetero)arenes beijingyuji.com |

| MFSDA (Chen's Reagent) | Nucleophilic (via Cu-CF₃) | In situ from difluorocarbene researchgate.net | Trifluoromethylation of halides kdpublications.in |

Methodological Challenges and Solutions in Synthesis

The synthesis of this compound is not without its challenges. Key hurdles include controlling the regioselectivity of the trifluoromethylation, establishing the desired stereochemistry at the C3 position, and managing the reactivity of the piperidine ring.

A primary challenge is the regioselective introduction of the trifluoromethyl group at the C3 position of the 1-Boc-piperidin-4-one scaffold. Direct trifluoromethylation of the ketone could lead to addition at the carbonyl, forming a tertiary alcohol, rather than substitution at the alpha-position. A common solution is to first convert the ketone into an enolate or an enamine, which then directs the trifluoromethylating agent to the C3 position.

Achieving enantioselectivity is another significant challenge. As discussed, this can be addressed through asymmetric synthesis, employing chiral catalysts or auxiliaries, or through the resolution of a racemic mixture. Metal-catalyzed enantioselective C-H amination and hydroamination reactions, while not directly reported for this specific compound, offer promising avenues for asymmetric synthesis. nih.govdatapdf.com Chiral resolution via classical methods, kinetic resolution with chiral bases, or enzymatic processes provide effective post-synthesis solutions for obtaining enantiopure material. rsc.orgresearchgate.net

Furthermore, the stability of intermediates and the potential for side reactions must be carefully managed. The Boc protecting group is generally stable but can be cleaved under strongly acidic conditions. The piperidinone ring itself can undergo various reactions, and reaction conditions must be optimized to favor the desired transformation. The use of mild and selective reagents, along with careful control of reaction parameters such as temperature and stoichiometry, are crucial for a successful synthesis.

Steric Hindrance and Regioselectivity Control

The synthesis of 3-substituted piperidines is a well-known challenge in organic chemistry, and the introduction of a trifluoromethyl group at this position on a 4-piperidone ring requires precise control. The regioselectivity—ensuring the CF3 group adds specifically at the C-3 position—is paramount. Direct C-H trifluoromethylation of N-heteroaromatic compounds is an ideal approach, but achieving regioselectivity on six-membered rings has been a significant hurdle. Modern methods often rely on activating the N-heterocycle, for instance as an N-oxide, to direct the addition of a trifluoromethyl nucleophile to a specific carbon atom.

The tert-butoxycarbonyl (Boc) group plays a dual role in the synthesis. Firstly, it serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions. Secondly, its significant steric bulk influences the conformation of the piperidine ring. This steric hindrance can be leveraged to direct incoming reagents to a specific position, thereby controlling the regioselectivity of the reaction. For example, the bulky Boc group can restrict access to one face of the molecule, guiding the approach of an electrophile or nucleophile.

The trifluoromethyl group itself also exerts strong electronic and steric effects. As a powerful electron-withdrawing group, it increases the acidity of the proton at the C-3 position, which can be a factor in reactions involving enolate formation. Synthetically, a common strategy involves the trifluoromethylation of piperidine derivatives using specialized reagents. One plausible, though not explicitly documented for this specific molecule, route could involve the reaction of an enolate or enamine derived from 1-Boc-4-piperidone with an electrophilic trifluoromethylating agent. Controlling the reaction conditions (temperature, solvent, base) would be critical to favor the formation of the thermodynamically or kinetically preferred 3-substituted product over other possibilities, such as O-alkylation or reaction at the C-5 position.

Purification Techniques for Intermediates and Final Products

The isolation of pure this compound from reaction mixtures containing starting materials, reagents, and byproducts is crucial. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Column Chromatography with Solvent Gradients

Column chromatography is the primary method for purifying intermediates and the final product in the synthesis of substituted piperidines. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).

A solvent gradient is employed to achieve efficient separation of compounds with varying polarities. The process typically starts with a non-polar solvent system, such as hexane (B92381) or a mixture with a low percentage of a more polar solvent like ethyl acetate (B1210297). This allows non-polar impurities to elute from the column first. The polarity of the eluent is then gradually increased by raising the proportion of the polar solvent. This progressive change in polarity allows for the sequential elution of compounds with increasing polarity, ultimately leading to the isolation of the desired product in a pure form. For N-Boc protected piperidones, a gradient of ethyl acetate in hexanes is a common choice.

Table 1: Illustrative Solvent Gradient for Column Chromatography Purification

| Step | Solvent System (Ethyl Acetate/Hexane) | Purpose |

| 1 | 5% EtOAc in Hexane | Elution of non-polar impurities |

| 2 | Gradient to 15% EtOAc in Hexane | Elution of less-polar byproducts |

| 3 | Gradient to 25% EtOAc in Hexane | Elution of the target compound |

| 4 | 50% EtOAc in Hexane | Elution of highly polar impurities |

This table is illustrative of a typical gradient system used for purifying moderately polar organic compounds like N-Boc piperidones.

NMR and TLC for Validation

Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for validating the synthesis and purification process.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a reaction and to identify the fractions containing the desired compound during column chromatography. A small spot of the reaction mixture or a column fraction is placed on a silica-coated plate, which is then placed in a solvent chamber. The separation is visualized, often under UV light, and the retention factor (Rf value) of the product is compared to that of the starting materials. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the structure of the synthesized compound.

¹H NMR provides information about the number and environment of hydrogen atoms. For this compound, a characteristic singlet peak for the nine equivalent protons of the Boc group would be expected around δ 1.4-1.5 ppm. The protons on the piperidine ring would appear as complex multiplets, with their chemical shifts and coupling patterns confirming the substitution at the C-3 position.

¹³C NMR identifies the different carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ketone (typically δ > 200 ppm), the carbonyl of the Boc group (~δ 155 ppm), the quaternary carbon of the Boc group (~δ 80 ppm), and the carbons of the piperidine ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly useful for fluorine-containing compounds and would show a characteristic signal confirming the presence and electronic environment of the trifluoromethyl group.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | C(CH₃)₃ (Boc) | ~ 1.5 | Singlet (s) |

| ¹H | CH₂ and CH (Piperidine Ring) | ~ 2.0 - 4.5 | Multiplets (m) |

| ¹³C | C=O (Ketone) | > 200 | Singlet |

| ¹³C | C=O (Boc) | ~ 155 | Singlet |

| ¹³C | C (CF₃) | ~ 125 | Quartet (q) |

| ¹³C | C (CH₃)₃ (Boc) | ~ 80 | Singlet |

| ¹³C | CH₂ and CH (Piperidine Ring) | ~ 20 - 60 | - |

| ¹⁹F | CF₃ | Structure Dependent | Singlet |

This table provides generalized expected chemical shift ranges based on analogous structures. Actual values may vary.

By combining these purification and validation techniques, chemists can effectively synthesize, isolate, and confirm the identity and purity of this compound, enabling its use in further chemical research and drug discovery.

Chemical Reactivity and Transformations of 1 Boc 3 Trifluoromethyl Piperidin 4 One

Reactions Involving the Ketone Moiety at the 4-position

The ketone group is a primary site for transformations, including reduction to alcohols and other related reactions.

The ketone functionality of 1-Boc-3-trifluoromethyl-piperidin-4-one can be readily reduced to the corresponding alcohol, 1-Boc-3-trifluoromethyl-piperidin-4-ol. The stereochemical outcome of this reduction is of significant interest, leading to either cis or trans diastereomers. The choice of reducing agent plays a crucial role in determining the selectivity of this transformation.

Commonly used reducing agents and their expected outcomes are summarized in the table below:

| Reducing Agent | Typical Diastereoselectivity | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Moderate selectivity for the cis-isomer | A mild reducing agent, often leading to a mixture of diastereomers. The axial attack of the hydride is generally favored, yielding the equatorial alcohol (cis). |

| L-Selectride® | High selectivity for the trans-isomer | A sterically hindered reducing agent that preferentially attacks from the less hindered equatorial face, resulting in the axial alcohol (trans). |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Variable, often favors the thermodynamically more stable product | The stereoselectivity can be influenced by the catalyst, solvent, and other reaction conditions. |

The trifluoromethyl group at the 3-position can influence the stereochemical course of the reduction due to its steric bulk and electron-withdrawing nature, potentially affecting the approach of the hydride reagent to the carbonyl carbon.

While the ketone moiety in this compound is already in a relatively high oxidation state, the corresponding alcohol, 1-Boc-3-trifluoromethyl-piperidin-4-ol, can be oxidized back to the ketone. This transformation is relevant in synthetic routes where the alcohol is an intermediate. Several modern oxidation methods are suitable for this purpose, known for their mild conditions and high efficiency.

Key oxidation methods include:

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (B128534). It is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Dess-Martin Oxidation : This reaction employs the Dess-Martin periodinane (DMP) as the oxidizing agent. wikipedia.org It is a very mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This method has been shown to be effective for the oxidation of fluoroalkyl-substituted carbinols. acs.org

Oppenauer Oxidation : This is a gentle method for selectively oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone). wikipedia.org A patent describes the use of an Oppenauer oxidation to prepare a crude product of 1-BOC-3-piperidone from the corresponding alcohol. google.com

These methods are generally high-yielding and avoid harsh conditions that could compromise the integrity of the Boc protecting group or the trifluoromethyl substituent.

Reactions of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive towards many common reagents.

Direct nucleophilic substitution of the trifluoromethyl group on an aliphatic carbon, such as in the piperidine (B6355638) ring, is a challenging transformation. The carbon-fluorine bond is exceptionally strong, and the presence of three fluorine atoms makes the carbon atom electron-deficient and sterically hindered, thus disfavoring traditional SN2-type reactions.

While there are methods for the hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids using strong acids like fuming sulfuric acid, these conditions are generally too harsh for a molecule like this compound and would likely lead to the removal of the Boc protecting group and potential decomposition. rsc.orgnih.gov Reactions involving nucleophilic attack on aromatic trifluoromethyl compounds have been studied, but their application to aliphatic systems is not straightforward. acs.org

Therefore, under typical laboratory conditions, the trifluoromethyl group in this compound is considered a stable and largely unreactive moiety in the context of nucleophilic substitution.

Reactivity of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under many reaction conditions and its facile removal under specific acidic conditions.

The Boc group significantly influences the chemical properties of the piperidine ring in several ways:

Stability : The Boc group is stable to a wide range of reagents, including many reducing agents, oxidizing agents, and nucleophiles. organic-chemistry.org It is particularly stable under basic conditions, which allows for reactions to be carried out on other parts of the molecule without affecting the protected nitrogen. reddit.comsci-hub.se However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org

Steric Hindrance : The bulky tert-butyl group of the Boc moiety exerts significant steric hindrance. This can influence the stereochemical outcome of reactions at adjacent positions. For instance, in the reduction of the ketone at the 4-position, the Boc group can influence the conformational equilibrium of the piperidine ring, thereby affecting the facial selectivity of the hydride attack. Conformational analysis of N-BOC-protected piperidones has been a subject of study to understand these steric effects. researchgate.netfsu.edu The steric bulk can also hinder the approach of reagents to the piperidine ring, potentially affecting reaction rates. researchgate.net

The conformational preference of the piperidine ring, which can exist in chair or boat conformations, is also influenced by the presence of the bulky Boc group and the trifluoromethyl substituent. researchgate.net This conformational bias can have a profound effect on the reactivity and selectivity of reactions involving the piperidine ring. researchgate.net

Deprotection Strategies

The removal of the Boc protecting group is a critical step to unmask the secondary amine, enabling further functionalization at the nitrogen atom. This transformation is typically achieved under acidic conditions, which selectively cleave the carbamate (B1207046) bond while leaving other functional groups intact. The general mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide.

A variety of acidic reagents and solvent systems can be employed for this deprotection. The choice of conditions often depends on the sensitivity of other functional groups present in the molecule and the desired workup procedure. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are most commonly used. thermofisher.com

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to room temp, 1-4 hours | A very common and effective method; TFA is volatile and can be removed under reduced pressure. thermofisher.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol (B129727), or Diethyl Ether | 4M HCl in Dioxane, room temp, 1-2 hours | Often provides the product as a crystalline hydrochloride salt, which can be easily isolated by filtration. |

| p-Toluenesulfonic Acid (pTSA) | Acetonitrile (MeCN) or Ethanol (EtOH) | Stoichiometric or catalytic amounts, often with heating | A milder, solid reagent that can be a "greener" alternative to TFA. mdpi.com |

TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoroisopropanol

Following deprotection, the resulting secondary amine, 3-trifluoromethyl-piperidin-4-one, can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to yield the free amine.

Derivatization Strategies

This compound is a valuable synthetic building block used to introduce the trifluoromethyl-substituted piperidine scaffold into more elaborate molecular architectures. The presence of the trifluoromethyl group is highly desirable in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com Derivatization can occur through reactions at the ketone, modifications of the ring, or by deprotecting the nitrogen and subsequently modifying it.

Formation of Complex Molecules

The piperidone scaffold is a key component in the synthesis of complex polycyclic and spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov The ketone functionality of this compound serves as a chemical handle for constructing these sophisticated structures.

For instance, the ketone can undergo reactions such as the Strecker reaction to form α-amino nitriles, which can then be cyclized to create spiro-imidazolinones. nih.gov Another common strategy involves condensation reactions with various binucleophiles to build new heterocyclic rings fused to the piperidine core. For example, reaction with substituted hydrazines can lead to the formation of pyrazole-piperidine hybrids, a class of compounds explored for various therapeutic applications. nih.gov The compound's structure is also suitable for use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com

Functional Group Interconversions

The reactivity of the ketone group is central to the derivatization of this compound. A primary transformation is the reduction of the C4-ketone to a secondary alcohol, yielding 1-Boc-3-trifluoromethyl-piperidin-4-ol. nih.gov This functional group interconversion changes the geometry and hydrogen-bonding capability of the molecule, providing a new point for further synthetic elaboration.

Other key interconversions at the C4 position include:

Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a C4-amino substituted piperidine. This is a powerful method for introducing diverse side chains.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond (an exocyclic methylene (B1212753) group), which can then be subjected to a wide range of olefin chemistry.

Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone results in the formation of tertiary alcohols, introducing a new carbon substituent at the C4 position.

Table 2: Key Functional Group Interconversions at the C4-Position

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Ketone Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol (-CH(OH)-) |

| Reductive Amination | R¹R²NH, Sodium triacetoxyborohydride (B8407120) (STAB) | Amine (-CH(NR¹R²)-) |

| Wittig Reaction | Ph₃P=CHR | Alkene (=CHR) |

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a versatile precursor for a wide array of substituted piperidine derivatives.

Applications in Medicinal Chemistry and Drug Discovery

Utility as a Building Block for Trifluoromethylated Drug Candidates

1-Boc-3-trifluoromethyl-piperidin-4-one serves as a key starting material for the creation of more complex molecules intended for therapeutic use. The piperidine (B6355638) core is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The addition of a trifluoromethyl group can dramatically alter the physicochemical and biological properties of the parent molecule, a strategy frequently employed by medicinal chemists to optimize drug candidates. benthamdirect.com The Boc-protecting group on the piperidine nitrogen provides stability during multi-step syntheses and can be easily removed under acidic conditions to allow for further chemical modifications.

One of the primary reasons for incorporating a trifluoromethyl group into a drug candidate is to enhance its metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes in the liver, which is a common pathway for drug degradation. nih.gov This increased stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.

Table 1: Physicochemical Impact of the Trifluoromethyl Group

| Property | Influence of -CF3 Group | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists oxidative metabolism. nih.gov |

| Lipophilicity (logP) | Increased | Fluorine atoms contribute to higher lipophilicity, affecting membrane permeability. nih.gov |

| Basicity of Piperidine N | Decreased | The strong electron-withdrawing nature of the -CF3 group reduces the basicity of the nearby nitrogen atom. ontosight.ai |

The trifluoromethyl group can also positively influence a drug's binding affinity to its biological target, such as an enzyme or receptor. Its strong electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to more favorable electrostatic or hydrogen bonding interactions within the target's binding pocket. While being sterically larger than a hydrogen atom, the CF3 group is considered a bioisostere for a chlorine atom, allowing it to occupy similar spaces in a binding site while offering different electronic properties. nih.gov The introduction of this group can lead to enhanced potency and selectivity of a drug candidate.

Development of Fluoro-Containing Pharmaceuticals

The unique properties imparted by fluorine have made fluorinated compounds, particularly those with trifluoromethyl groups, a cornerstone of modern pharmaceuticals. This compound is a building block that facilitates the synthesis of such advanced therapeutic agents across various disease areas.

The trifluoromethyl-piperidine scaffold has been explored in the design of novel antiviral agents. In a now-retracted study, researchers synthesized a series of isatin (B1672199) derivatives incorporating a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety and tested their activity against several viruses. mdpi.comnih.gov The starting material for these syntheses was a trifluoromethylpiperidine derivative, highlighting the utility of this core structure. mdpi.com The resulting compounds showed potent activity against Influenza A virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.comnih.gov For instance, certain derivatives displayed half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating high potency. mdpi.comnih.gov

Disclaimer: The following data is from a study that has been retracted. It is presented here for informational purposes concerning the synthetic utility of the trifluoromethyl-piperidine scaffold, but the scientific findings should be interpreted with caution. mdpi.comresearchgate.net

Table 2: Antiviral Activity of Isatin Derivatives with a 3-(Trifluoromethyl)piperidin-1-yl Moiety (Retracted Data)

| Compound | Target Virus | IC50 (µM) |

|---|---|---|

| Compound 4 | COX-B3 | 0.0092 |

| Compound 5 | HSV-1 | 0.0022 |

| Compound 9 | H1N1 | 0.0027 |

Data sourced from Abdelgawad, M.A., et al. (2023), which has been retracted. mdpi.com

Piperidin-4-one derivatives are a well-explored class of compounds in the search for new cancer treatments. researchgate.netnih.gov The incorporation of a trifluoromethyl group into such scaffolds is a strategy used to enhance anticancer activity. mdpi.comnih.gov Studies on various cancer cell lines have demonstrated that arylpiperazine derivatives containing trifluoromethyl substituents exhibit significant cytotoxic activity. mdpi.com Furthermore, other trifluoromethylated heterocyclic compounds have been developed as potent anticancer agents, targeting critical pathways in cancer cell proliferation and survival. nih.govmdpi.com For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) thiazolo[4,5-d]pyrimidine-2(3H)-thione, a trifluoromethyl derivative, was identified as a highly active compound in the National Cancer Institute's 60-cell line screen. nih.gov The use of this compound as a building block allows for the rational design of novel piperidine-based agents with potential for enhanced efficacy in oncology.

Table 3: Examples of Trifluoromethyl or Piperidine-Containing Scaffolds in Cancer Research

| Compound Class | Cancer Target/Cell Line | Observed Effect |

|---|---|---|

| Arylpiperazine derivatives with -CF3 | Lung, Cervical, Breast, Gastric Carcinoma | Cytotoxic Activity mdpi.com |

| Thiazolo[4,5-d]pyrimidine derivatives with -CF3 | Human Cancer Cell Lines (A375, C32, DU145, MCF-7) | Antiproliferative Activity nih.gov |

| N-BOC-3,5-bis(arylidene)-4-piperidones | General Cancer Cell Lines | Anti-cancer Properties researchgate.net |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancer Cell Lines | Reduced Cell Growth, Apoptosis Induction nih.gov |

The piperidine ring is a common feature in many drugs that act on the central nervous system. nih.gov The properties of the trifluoromethyl group—specifically its ability to increase lipophilicity and metabolic stability—make it highly advantageous for CNS drug design. Enhanced lipophilicity can facilitate passage through the blood-brain barrier, a critical step for drugs targeting the brain. Several CNS-active drugs contain a trifluoromethylphenyl piperazine (B1678402) or piperidine moiety. mdpi.comresearchgate.net For example, Flibanserin, used to treat hypoactive sexual desire disorder, features a 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl) structure. mdpi.comresearchgate.net The building block this compound provides a direct synthetic route to novel CNS drug candidates that can leverage these beneficial properties to potentially treat a range of neurological and psychiatric disorders. researchgate.netnih.gov

Design of Glycine (B1666218) Transporter 1 (GlyT1) Inhibitors

The Glycine Transporter 1 (GlyT1) has emerged as a significant target for therapeutic intervention, particularly for central nervous system (CNS) disorders. scilit.comresearchgate.net GlyT1 is responsible for regulating the concentration of glycine in the synaptic cleft. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor function by inhibiting glycine reuptake is a promising strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov

This compound serves as a key intermediate in the synthesis of potent and selective GlyT1 inhibitors. The trifluoromethyl group on the piperidine ring is particularly advantageous in this context. It can enhance the binding affinity of the final compound to the GlyT1 transporter and improve its metabolic stability, prolonging its action in the body. mdpi.com The ketone at the 4-position provides a reactive handle for introducing further molecular diversity, allowing chemists to fine-tune the structure to optimize potency, selectivity, and drug-like properties. The development of GlyT1 inhibitors is a key area of research for novel treatments for schizophrenia and other CNS disorders. researchgate.netresearchgate.net

Comparison with Structurally Similar Piperidine Derivatives in Pharmaceutical Development

The specific placement of functional groups on the piperidine ring dictates the ultimate application of the derivative in drug discovery. A comparison with other trifluoromethyl-containing piperidine building blocks highlights the unique utility of this compound.

N-Boc-4-oxo-3-trifluoromethylpiperidine & 4.3.2. Tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate

These compound names are synonyms for the primary subject of this article, this compound. The various names reflect different chemical nomenclature systems but refer to the identical molecular structure. This highlights the importance of standardized naming conventions, such as the IUPAC name tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate, in ensuring clarity in chemical research and development.

1-(3-Trifluoromethyl-phenyl)-piperidin-4-one as a Building Block

In this derivative, the trifluoromethyl group is not directly on the piperidine ring but is part of a phenyl group attached to the ring's nitrogen atom. This structural difference directs its application toward different biological targets. 1-(3-Trifluoromethyl-phenyl)-piperidin-4-one has been explored as a building block for kinase inhibitors. The planar nature of the trifluoromethyl-phenyl group is suitable for interaction with the flat aromatic regions often found in the ATP-binding pockets of kinases. This contrasts with the direct substitution on the piperidine ring in this compound, which imparts a specific three-dimensional conformation more suited for targets like transporters.

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid in Peptide Mimetics

This compound differs from the primary subject in two key ways: the trifluoromethyl group is on a phenyl ring at the 1-position, and the 4-position features a carboxylic acid instead of a ketone. This structure is employed in the design of peptide mimetics—molecules that mimic the structure and function of peptides. The carboxylic acid group allows the molecule to resemble an amino acid, while the piperidine ring provides a rigid scaffold to constrain the conformation. The trifluoromethylphenyl group can enhance binding and improve pharmacokinetic properties. This compound's utility in creating salt forms to improve bioavailability makes it valuable in peptide mimetic design, a distinct application from the use of keto-piperidines as synthetic intermediates for CNS targets.

Interactive Data Table: Comparison of Piperidine Derivatives

| Compound Name | Core Structure Modification | Key Functional Groups | Primary Application Area |

| 1-Boc-3-trifluoromethyl- piperidin-4-one | -CF3 directly on piperidine ring | Boc protecting group, Ketone | GlyT1 Inhibitor Scaffolds researchgate.net |

| 1-(3-Trifluoromethyl-phenyl)- piperidin-4-one | -CF3 on N-phenyl substituent | Ketone | Kinase Inhibitor Building Block |

| 1-(4-Trifluoromethylphenyl)- piperidine-4-carboxylic Acid | -CF3 on N-phenyl substituent | Carboxylic Acid | Peptide Mimetics |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of catalytic enantioselective methods to synthesize specific stereoisomers of 3-trifluoromethyl-piperidine derivatives is a primary research focus. While the direct asymmetric synthesis of 1-Boc-3-trifluoromethyl-piperidin-4-one is a complex challenge, research into related structures provides a clear roadmap for future exploration.

Current research highlights the power of transition metal catalysis for creating chiral centers in fluorinated molecules. nih.gov An iridium-catalyzed enantioselective hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides has been shown to produce chiral piperidines with high enantiomeric excess. rsc.org This methodology represents a promising avenue for accessing chiral 3-trifluoromethyl-piperidines. Similarly, strategies for the catalytic enantioselective synthesis of α-trifluoromethyl amines are rapidly advancing, offering principles that could be adapted to piperidone systems. nih.gov

Future efforts will likely concentrate on applying and adapting these advanced catalytic systems to produce chiral derivatives from this compound, for instance, through asymmetric reduction of the ketone or subsequent stereoselective modifications. The development of copper-catalyzed reactions, which have successfully been used to create chiral 2,3-cis-disubstituted piperidines, could also be explored. nih.gov

Table 1: Promising Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Transformation Type | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Iridium-based Catalysts | Asymmetric Hydrogenation | Enantioselective reduction of the C4-ketone to a chiral alcohol. | rsc.org |

| Copper-based Catalysts | Asymmetric Cyclizative Aminoboration | Could inspire methods for stereoselective functionalization adjacent to the trifluoromethyl group. | nih.gov |

| Nickel-based Catalysts | Asymmetric Fluorination/Alkylation | Development of novel chiral ligands for stereoselective reactions on the piperidine (B6355638) ring. | nih.gov |

| Palladium-based Catalysts | Asymmetric Fluorination | Could be adapted for other asymmetric transformations on the α-carbon to the ketone. | nih.gov |

| Biocatalysis (Engineered Enzymes) | Asymmetric N-H Carbene Insertion | Enzyme-catalyzed reactions could offer highly selective routes to chiral trifluoromethylated amine derivatives. | rochester.edu |

Computational Chemistry and Molecular Modeling in Predicting Reactivity and Biological Interactions

Computational tools are becoming indispensable in modern chemical research, offering a way to predict molecular properties and guide experimental work. nih.gov For this compound and its derivatives, molecular modeling can provide profound insights into reactivity, conformational preferences, and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and rationalize regioselectivity and stereoselectivity, as has been demonstrated for other piperidine functionalizations. acs.org Such studies can help in designing more efficient synthetic routes and predicting the outcomes of new reactions. Furthermore, computational chemistry can be used to study the electronic properties of the molecule, predicting its stability, solubility, and potential interaction sites for biological targets. scirp.org

In the context of drug discovery, in silico studies are crucial for predicting how derivatives might interact with protein targets. nih.gov Molecular docking simulations can assess the binding affinities of potential drug candidates derived from the core structure, helping to prioritize which compounds to synthesize. nih.gov These computational methods accelerate the drug discovery process and reduce reliance on costly and time-consuming experimental screening. nih.gov

Table 2: Applications of Computational Methods

| Computational Technique | Objective | Specific Application for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict Reactivity & Reaction Mechanisms | Model transition states to understand selectivity in synthetic transformations. | acs.org |

| Molecular Dynamics (MD) Simulations | Analyze Conformational Stability | Determine the preferred three-dimensional structure of the piperidine ring and its derivatives in different environments. | researchgate.net |

| Molecular Docking | Predict Biological Interactions | Simulate the binding of derivatives to target proteins (e.g., enzymes, receptors) to estimate binding affinity. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Model Pharmacokinetic Properties | Develop models to predict properties like absorption, distribution, metabolism, and excretion (ADME) for new derivatives. | nih.gov |

Development of Sustainable and Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical industry to minimize environmental impact. omicsonline.orgnih.gov Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable methods.

Key areas for improvement include reducing the use of hazardous solvents, improving energy efficiency by conducting reactions at ambient temperatures, and utilizing catalytic reagents over stoichiometric ones. omicsonline.org Methodologies such as solvent-free reactions, potentially using techniques like grinding, have proven effective for synthesizing other trifluoromethyl-substituted heterocycles and could be adapted. nih.gov

Another promising avenue is the use of biocatalysis, where enzymes are used to perform chemical transformations. omicsonline.org Enzymes operate under mild conditions and often exhibit high levels of chemo-, regio-, and stereoselectivity, offering a green alternative to traditional chemical catalysts. rochester.edu The development of enzymatic reductions or other transformations involving the piperidone scaffold could lead to significantly more sustainable synthetic routes.

Table 3: Green Chemistry Principles and Potential Applications

| Green Chemistry Principle | Potential Application in Synthesis | Reference |

|---|---|---|

| Use of Catalysis | Employing recyclable metal or organocatalysts to improve efficiency and reduce waste. | omicsonline.org |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | omicsonline.org |

| Design for Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure, possibly using microwave or ultrasonic irradiation. | omicsonline.orgresearchgate.net |

| Use of Renewable Feedstocks | Investigating starting materials derived from biomass for the synthesis of the piperidine core. | omicsonline.org |

| Solvent-Free Reactions | Performing reactions under neat conditions, for example, by mechanical grinding of solid reactants. | nih.gov |

Expansion of Applications in Diverse Therapeutic Areas

This compound is a valuable starting material for creating a wide array of more complex molecules with potential therapeutic applications. The chiral 2,3-disubstituted piperidine motif is a privileged structure found in numerous natural products and therapeutic agents, highlighting its importance in drug discovery. nih.gov

Recent studies have demonstrated that derivatives of 3-(trifluoromethyl)piperidine (B1302779) can exhibit significant biological activity. For example, a series of novel isatin (B1672199) derivatives incorporating this moiety showed potent antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.govmdpi.com This suggests that the 3-trifluoromethylpiperidine scaffold is a promising template for the development of new antiviral agents.

Given the favorable properties imparted by the trifluoromethyl group, derivatives of this compound are attractive candidates for exploration in a multitude of therapeutic areas. mdpi.com The piperidine core is prevalent in central nervous system (CNS) active drugs, and the trifluoromethyl group can enhance blood-brain barrier permeability. Therefore, areas such as neurodegenerative diseases and psychiatric disorders represent logical targets. Furthermore, the structural motif is present in molecules developed as kinase inhibitors and receptor antagonists, opening doors for applications in oncology and inflammatory diseases. nih.gov

Table 4: Potential Therapeutic Areas for Derivatives

| Therapeutic Area | Rationale for Exploration | Example of Related Bioactive Molecules | Reference |

|---|---|---|---|

| Antiviral | Demonstrated potent activity of 3-(trifluoromethyl)piperidine derivatives against multiple viruses. | Isatin-sulfonylpiperidinyl derivatives | nih.govmdpi.com |

| Oncology | The piperidine scaffold is common in kinase inhibitors; the CF3 group can enhance binding affinity. | Roniciclib (investigational) | mdpi.com |

| Inflammatory Diseases | Chiral piperidines are key components of receptor antagonists like C5a and NK1 antagonists. | Avacopan (C5a receptor inhibitor), L-733,060 (NK1 antagonist) | nih.gov |

| Central Nervous System (CNS) Disorders | Piperidine is a common CNS pharmacophore; the CF3 group can improve lipophilicity and brain penetration. | Dopamine D4 receptor antagonists | nih.govresearchgate.net |

Q & A

Q. What computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states for trifluoromethylation or Boc deprotection. Molecular docking (AutoDock Vina) screens potential bioactivity. Machine learning tools (e.g., Chemprop) predict solubility and reactivity based on structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。